4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a tosyl group attached to a propanoyl chain, which is further connected to a dihydroquinoxalinone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Propanoyl Chain: The propanoyl chain can be introduced through an acylation reaction using a suitable acylating agent such as propanoyl chloride.
Attachment of the Tosyl Group: The tosyl group can be attached via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoxaline derivatives with oxidized functional groups.
Reduction: Reduced quinoxaline compounds.
Substitution: Quinoxaline derivatives with substituted functional groups.
Scientific Research Applications
4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-tosylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Ethyl 3-carbamoyl-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Methyl 3-(methylcarbamoyl)-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Uniqueness
4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific structural features, including the quinoxaline core and the tosyl-propanoyl chain. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[3-(4-methylphenyl)sulfonylpropanoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13-6-8-14(9-7-13)25(23,24)11-10-18(22)20-12-17(21)19-15-4-2-3-5-16(15)20/h2-9H,10-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQOGIDBHXJKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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